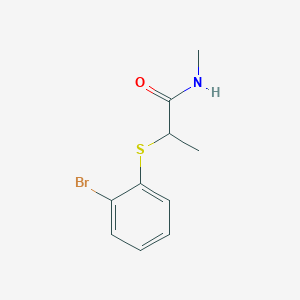
3-phenyl-N-pyridin-3-ylfuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N-pyridin-3-ylfuran-2-carboxamide, also known as PPFC, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. PPFC is a heterocyclic compound that contains a furan ring, a pyridine ring, and a carboxamide functional group. In
科学的研究の応用
3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has been studied in vitro and in vivo for its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of enzymes involved in the pathogenesis of diseases. 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the degradation of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress. 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has also been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
実験室実験の利点と制限
3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential for use in various assays. However, 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to proteins.
将来の方向性
There are several future directions for the research on 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide, including the investigation of its potential use as a therapeutic agent for various diseases, the development of new synthetic methods for 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide, and the exploration of its potential applications in material science. 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has the potential to be a valuable tool for the development of new drugs and materials, and further research is needed to fully understand its properties and applications.
Conclusion:
In conclusion, 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide is a compound that has gained attention in the scientific community due to its potential applications in various fields. 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide has the potential to be a valuable tool for the development of new drugs and materials, and further research is needed to fully understand its properties and applications.
合成法
The synthesis of 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide involves the reaction of 3-pyridinecarboxylic acid, furan-2-carboxylic acid, and phenyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form 3-phenyl-N-pyridin-3-ylfuran-2-carboxamide. The yield of the synthesis method is reported to be around 60%.
特性
IUPAC Name |
3-phenyl-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(18-13-7-4-9-17-11-13)15-14(8-10-20-15)12-5-2-1-3-6-12/h1-11H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCCEXXHAAEITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-pyridin-3-ylfuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7516542.png)

![(E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B7516552.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7516556.png)
![2-[Methyl-(4-methylcyclohexyl)amino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B7516597.png)



![2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516611.png)


![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7516631.png)
